4-Ethynylpyrimidin-2-amine
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Overview
Description
4-Ethynylpyrimidin-2-amine is an organic compound with the chemical formula C7H7N3 . It is a white crystalline solid and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 4-Ethynylpyrimidin-2-amine and its derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Scientific Research Applications
Anticancer Properties
4-Ethynylpyrimidin-2-amine derivatives have shown promise as potential anticancer agents. Researchers have synthesized and evaluated compounds containing a guanidine moiety, which may contribute to their cytotoxic effects. Further investigations into their mode of action and specific targets are ongoing .
Anti-Inflammatory Effects
Pyrimidines, including 4-ethynylpyrimidin-2-amine, display anti-inflammatory properties. These effects are attributed to their inhibition of key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), leukotrienes, and interleukins. Several studies highlight potent anti-inflammatory activity among pyrimidine derivatives .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Ethynylpyrimidin-2-amine is a derivative of pyrimidine, a class of compounds known to have various biological activities .
Mode of Action
For instance, a derivative of 4,6-diarylpyrimidin-2-amine was found to inhibit AURKA activity and reduce its phosphorylation .
Biochemical Pathways
The inhibition of aurka by similar compounds can affect various cellular processes, including cell cycle progression .
Result of Action
Similar compounds have been shown to have anticancer properties, reducing clonogenicity, arresting the cell cycle at the g2/m phase, and inducing caspase-mediated apoptotic cell death .
properties
IUPAC Name |
4-ethynylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-4-8-6(7)9-5/h1,3-4H,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYUIYKJIYIVFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=NC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668264 |
Source
|
Record name | 4-Ethynylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1207175-18-5 |
Source
|
Record name | 4-Ethynyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethynylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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